(N-Crotonyl)-(2S)-bornane-10,2-sultam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(N-Crotonyl)-(2S)-bornane-10,2-sultam is a chemical compound with the molecular formula C14H21NO3S and a molecular weight of 283.38 g/mol. It is also known by its IUPAC name, (E)-1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]but-2-en-1-one. This compound is a useful research chemical and has applications in various fields of scientific research.
Scientific Research Applications
(N-Crotonyl)-(2S)-bornane-10,2-sultam has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Medicine: Research on this compound includes its potential therapeutic applications and its role in drug discovery.
Industry: The compound is used in industrial processes for the production of specialty chemicals and materials.
Safety and Hazards
“(N-Crotonyl)-(2S)-bornane-10,2-sultam” may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N-Crotonyl)-(2S)-bornane-10,2-sultam typically involves the reaction of crotonic acid with (2S)-bornane-10,2-sultam under specific reaction conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process to a larger scale. This requires the use of industrial-grade equipment and facilities to ensure consistent quality and yield. The production process is carried out in a cGMP (current Good Manufacturing Practice) workshop with strict quality control measures to meet the required standards.
Chemical Reactions Analysis
Types of Reactions
(N-Crotonyl)-(2S)-bornane-10,2-sultam undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols or sulfides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides.
Mechanism of Action
The mechanism of action of (N-Crotonyl)-(2S)-bornane-10,2-sultam involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (N-Crotonyl)-(2S)-bornane-10,2-sultam include:
- (S)-(+)-(2-Butenoyl)-2,10-camphorsultam
- (E)-N-Caffeoylputrescine
- (p-Benzoylbenzyl)trimethylammonium chloride
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for various research applications. Its ability to undergo different types of chemical reactions and its potential therapeutic applications distinguish it from other similar compounds.
Properties
CAS No. |
94594-81-7 |
---|---|
Molecular Formula |
C14H21NO3S |
Molecular Weight |
283.39 g/mol |
IUPAC Name |
(E)-1-[(1R,5S,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]but-2-en-1-one |
InChI |
InChI=1S/C14H21NO3S/c1-4-5-12(16)15-11-8-10-6-7-14(11,13(10,2)3)9-19(15,17)18/h4-5,10-11H,6-9H2,1-3H3/b5-4+/t10-,11+,14+/m1/s1 |
InChI Key |
BKPQKSSKLBTRJO-QDXQHUEUSA-N |
Isomeric SMILES |
C/C=C/C(=O)N1[C@H]2C[C@H]3CC[C@]2(C3(C)C)CS1(=O)=O |
SMILES |
CC=CC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O |
Canonical SMILES |
CC=CC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.